N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-6-11(16-14-8)13-12(15)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFOQCRQQNCBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride-Mediated Amidation
The most widely reported method involves reacting 3-(methylsulfanyl)benzoyl chloride with 5-amino-3-methylisoxazole under basic conditions.
Procedure :
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Synthesis of 3-(Methylsulfanyl)Benzoyl Chloride :
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Amidation with 5-Amino-3-Methylisoxazole :
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The acyl chloride is dissolved in DCM and added dropwise to a solution of 5-amino-3-methylisoxazole (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is stirred at room temperature for 12 hours.
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Workup : The reaction is quenched with ice-cold water, and the organic layer is washed with 1M HCl, saturated NaHCO₃, and brine. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the title compound as a white solid.
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Coupling Reagent-Assisted Synthesis
Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid.
Procedure :
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Activation of 3-(Methylsulfanyl)Benzoic Acid :
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Coupling with 5-Amino-3-Methylisoxazole :
Industrial-Scale Production
Patent literature describes continuous flow reactors for large-scale synthesis:
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Reactor Setup : Tubular reactor with temperature-controlled zones (0–25°C).
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Process :
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies highlight the impact of solvents and bases on yield:
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Key Insight : Polar aprotic solvents (DMF) with hindered bases (DIPEA) suppress side reactions, enhancing yields.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
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HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 6.8 minutes.
Challenges and Mitigation Strategies
By-Product Formation
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding amine.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated benzamides, substituted oxazoles.
Scientific Research Applications
Medicinal Chemistry
N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide has shown potential in the development of pharmaceuticals due to its biological activity.
Antimicrobial Activity : Studies indicate that compounds containing oxazole rings exhibit significant antimicrobial properties. The presence of the methylsulfanyl group enhances this activity, making it a candidate for antibiotic development. Research has demonstrated that derivatives of this compound can effectively inhibit the growth of various bacterial strains, which is crucial in combating antibiotic resistance .
Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells via the modulation of specific signaling pathways. This makes it a potential candidate for further research in cancer therapeutics .
Agricultural Applications
The compound's unique structure allows it to be explored as a potential agrochemical.
Pesticide Development : The oxazole moiety is known for its ability to interact with biological systems, making it suitable for developing novel pesticides. Research indicates that compounds with similar structures can act as effective insecticides or fungicides, targeting specific pests while minimizing harm to non-target organisms .
Materials Science
This compound can also be utilized in materials science.
Polymer Chemistry : This compound can serve as a monomer or additive in polymer synthesis, enhancing material properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices could lead to the development of advanced materials with tailored characteristics for specific applications .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The oxazole ring and methylsulfanyl group could play crucial roles in binding to the target molecules.
Comparison with Similar Compounds
Target Compound :
- Structure : 3-(methylsulfanyl)benzamide with a 3-methyl-1,2-oxazol-5-yl group.
- 1,2-Oxazole ring may contribute to hydrogen bonding or π-π interactions.
Comparisons :
4-Methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide (): Substituent: 4-methyl group on benzamide instead of 3-methylsulfanyl. Application: Supplier-listed (agrochemical/pharmaceutical intermediate) .
2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide ():
- Substituents : Chloro, trifluoromethyl, and tetrazole groups.
- Impact : Electron-withdrawing groups (Cl, CF₃) increase electrophilicity; tetrazole enhances hydrogen-bonding capacity.
- Application : Sodium salt used as a herbicide .
N-Cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide (): Heterocycle: 1,2,4-Oxadiazole instead of 1,2-oxazole. Impact: Oxadiazole’s electron-deficient nature may improve metabolic stability compared to oxazole. Application: Pharmaceutical intermediate (exact use unspecified) .
Key Observations :
- Herbicidal Activity : The presence of electron-withdrawing groups (Cl, CF₃) and tetrazole in the herbicide compound () highlights the importance of electronic effects in agrochemical design .
- Pharmaceutical Potential: Risvodetinib’s complex structure () demonstrates how oxazole and benzamide motifs are integrated into kinase inhibitors, suggesting possible therapeutic avenues for the target compound .
Q & A
Q. What are the recommended synthetic pathways for N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the oxazole ring via cyclization of a β-keto ester with hydroxylamine, followed by methylation .
- Step 2: Introduction of the methylsulfanyl group via nucleophilic substitution or thiol-ene coupling at the 3-position of the benzamide precursor .
- Optimization: Microwave-assisted synthesis (e.g., 100–120°C, 15–30 minutes) improves yield and reduces side reactions compared to traditional heating . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques:
- HPLC-MS (C18 column, acetonitrile/water mobile phase) confirms molecular weight and purity (>95%).
- NMR Spectroscopy (¹H, ¹³C, DEPT-135) verifies substitution patterns, especially the methylsulfanyl and oxazole moieties .
- Elemental Analysis (CHNS) matches theoretical and experimental compositions .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Screening: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases (e.g., EGFR, COX-2) to assess binding affinity (IC₅₀ values) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
- Data Collection: Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K .
- Refinement: Use SHELXL for structure solution, leveraging the oxazole ring’s planarity and the methylsulfanyl group’s dihedral angle to resolve torsional strain .
- Validation: Check for hydrogen bonding (e.g., N–H···O interactions) and π-stacking between aromatic rings to confirm stability .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
- Case Study: Discrepancies in antimicrobial activity may arise from variations in bacterial membrane permeability. Address this by:
- Lipophilicity Adjustment: Modify the methylsulfanyl group to a sulfoxide or sulfone to alter logP values .
- Comparative Assays: Test derivatives against isogenic bacterial strains (e.g., efflux pump-deficient mutants) to isolate transport mechanisms .
Q. How can computational modeling predict metabolic pathways and toxicity?
- In Silico Tools:
- ADMET Prediction: Use SwissADME to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .
- Docking Simulations (AutoDock Vina): Map interactions with hepatic enzymes (e.g., CYP3A4) to predict metabolite formation (e.g., sulfoxide derivatives) .
- Experimental Validation: LC-MS/MS analysis of hepatic microsomal incubations confirms predicted metabolites .
Q. What crystallographic challenges arise during polymorph screening, and how are they mitigated?
- Polymorph Identification: Screen solvents (e.g., ethanol, DMSO) under varying evaporation rates to isolate forms .
- Thermal Analysis: DSC and TGA differentiate polymorphs by melting points (e.g., Form I: 137°C vs. Form II: 142°C) .
- Stability Testing: Store samples at 40°C/75% RH for 4 weeks; monitor phase transitions via PXRD .
Methodological Considerations for Data Reproducibility
Q. How can batch-to-batch variability in synthesis be minimized?
- Standardization: Use automated reactors (e.g., ChemBees®) for precise temperature and stirring control during oxazole formation .
- Quality Control: Implement in-line FTIR to monitor reaction progress (e.g., disappearance of carbonyl peaks at ~1700 cm⁻¹) .
Q. What analytical techniques resolve spectral overlaps in NMR?
- Advanced NMR: 2D experiments (HSQC, HMBC) clarify ambiguous peaks. For example, HMBC correlations between the oxazole C-5 and benzamide carbonyl confirm connectivity .
- Isotopic Labeling: Synthesize ¹³C-labeled methylsulfanyl groups to track coupling patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
